Neuronal nAChR Subtype Binding Affinity and Selectivity: (S)-(-)-Nicotine vs. (R)-(+)-Nicotine vs. Minor Alkaloids
(S)-(-)-Nicotine binds to human α4β2 nAChRs with a Ki of 11.1 nM and to α3β4 nAChRs with a Ki of 481 nM, establishing a ~43-fold subtype selectivity ratio favoring α4β2 [1]. This selectivity profile defines the neuropharmacological fingerprint of nicotine addiction and cognitive modulation. In contrast, the (R)-(+)-enantiomer exhibits markedly reduced affinity; at the peripheral muscle-type nAChR α-bungarotoxin binding site, (S)-(-)-nicotine displays 6-fold greater affinity than (R)-(+)-nicotine [2]. Among minor tobacco alkaloids electrophysiologically characterized at human α4β2, nicotine was the most potent agonist, whereas anabasine elicited the greatest α7 activation, and anatabine showed weaker α4β2 efficacy [3]. These quantitative affinity differences invalidate direct substitution of (S)-(-)-nicotine with any single alternative in receptor-level investigations.
| Evidence Dimension | nAChR binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | α4β2 Ki = 11.1 nM; α3β4 Ki = 481 nM; selectivity ratio α3β4/α4β2 ≈ 43:1 |
| Comparator Or Baseline | (R)-(+)-Nicotine: 6-fold lower affinity at muscle nAChR α-Bgt site; Anabasine: less potent agonist at α4β2, highest α7 activation; Anatabine: weaker α4β2 efficacy |
| Quantified Difference | 6-fold affinity disadvantage for (R)-(+)-nicotine at peripheral nAChR; nicotine identified as the most potent α4β2 agonist among all tobacco alkaloids tested. |
| Conditions | Radioligand competition binding assays (α4β2, α3β4); patch-clamp electrophysiology on human α4β2 and α7 nAChRs expressed in Xenopus oocytes; [³H]epibatidine displacement; α-bungarotoxin binding in TE671 cells. |
Why This Matters
Procurement of (S)-(-)-nicotine ensures experiments engage the identical receptor subtype selectivity and affinity profile found in vivo in human brain, enabling reproducible structure–activity correlations and preventing potency underestimation that occurs with racemic or (R) enantiomer preparations.
- [1] Bertin Bioreagent. (–)-Nicotine (CAT N°: 29138). Ki values at α3β4 (481 nM) and α4β2 (11.1 nM) nAChRs. Data derived from Cayman Chemical. View Source
- [2] Rozental, R., Aracava, Y., Scoble, G. T., Swanson, K. L., Wonnacott, S., & Albuquerque, E. X. (1989). Agonist recognition site of the peripheral acetylcholine receptor ion channel complex differentiates the enantiomers of nicotine. Journal of Pharmacology and Experimental Therapeutics, 251, 395. PMID: 2478693. View Source
- [3] Alijevic, O., et al. (2020). An electrophysiological characterization of naturally occurring tobacco alkaloids and their action on human α4β2 and α7 nicotinic acetylcholine receptors. Phytochemistry, 170, 112187. View Source
